2,3-Dichloro-6-nitrotoluene
Overview
Description
2,3-Dichloro-6-nitrotoluene is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of toluene, where two chlorine atoms and one nitro group are substituted at the 2, 3, and 6 positions, respectively. This compound is of interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-nitrotoluene typically involves the nitration of 2,3-dichlorotoluene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction and to prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), and solvents like dimethylformamide.
Major Products:
Reduction: 2,3-Dichloro-6-aminotoluene.
Substitution: Products depend on the nucleophile used, such as 2,3-diamino-6-nitrotoluene when using an amine.
Scientific Research Applications
2,3-Dichloro-6-nitrotoluene is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those with antimicrobial properties.
Agrochemicals: It is a precursor in the synthesis of herbicides and pesticides.
Dyestuff: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-nitrotoluene depends on its application. For instance, in pharmaceuticals, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial effects. The nitro group can undergo bioreduction in biological systems, forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
- 2,6-Dichloro-3-nitrotoluene
- 4-Chloro-3-nitrotoluene
- 2,4-Dichloro-1-nitrobenzene
Comparison: 2,3-Dichloro-6-nitrotoluene is unique due to the specific positions of the chlorine and nitro groups, which influence its reactivity and applications. Compared to 2,6-Dichloro-3-nitrotoluene, it has different substitution patterns, leading to variations in chemical behavior and suitability for specific applications.
Properties
IUPAC Name |
1,2-dichloro-3-methyl-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZYIDMRRKTXEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289750 | |
Record name | 1,2-Dichloro-3-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186393-28-2 | |
Record name | 1,2-Dichloro-3-methyl-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186393-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichloro-3-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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